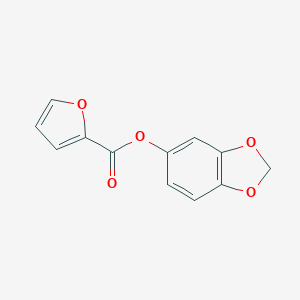
1,3-Benzodioxol-5-yl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-yl 2-furoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Also known as MDBF, the compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of MDBF is not fully understood, but studies have suggested that the compound may act as an inhibitor of certain enzymes and proteins in the body. Additionally, MDBF may have anti-inflammatory and anti-cancer properties, which could be related to its mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that MDBF has various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. Additionally, the compound has been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBF has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a building block for the synthesis of complex organic molecules. However, the compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on MDBF, including further studies on its mechanism of action, its potential use in the treatment of cancer and other diseases, and its potential applications in material science and organic synthesis. Additionally, future research could focus on the development of new synthesis methods for MDBF and its derivatives, as well as the development of new applications for the compound in various fields.
Métodos De Síntesis
MDBF can be synthesized through various methods, including the reaction of 2-furoic acid with 1,3-benzodioxole in the presence of a dehydrating agent. Alternatively, the compound can be synthesized through the reaction of 2-furoic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base.
Aplicaciones Científicas De Investigación
MDBF has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, the compound has been studied for its potential as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer and other diseases. In material science, MDBF has been studied for its potential use in the development of new materials, including polymers and liquid crystals. In organic synthesis, the compound has been studied for its potential use as a building block in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C12H8O5 |
|---|---|
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl furan-2-carboxylate |
InChI |
InChI=1S/C12H8O5/c13-12(10-2-1-5-14-10)17-8-3-4-9-11(6-8)16-7-15-9/h1-6H,7H2 |
Clave InChI |
REEGUWBJQLYGMM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
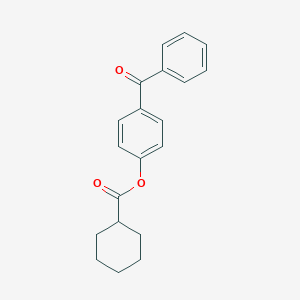
![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
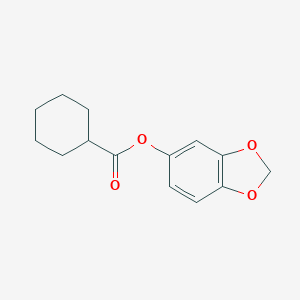
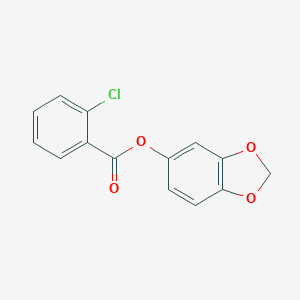
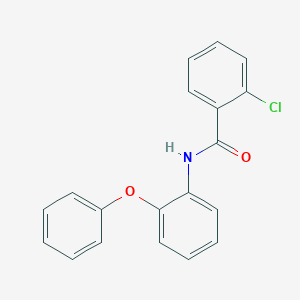
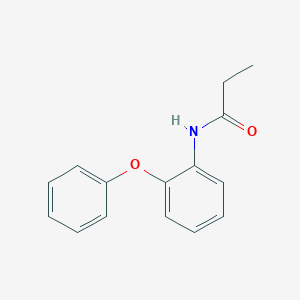
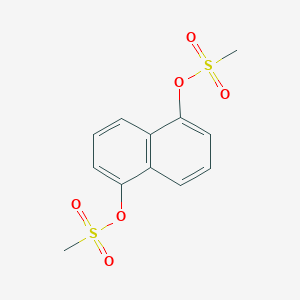

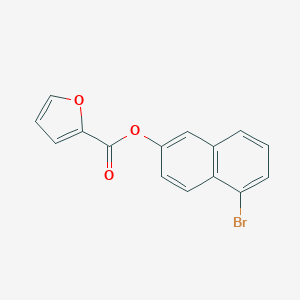
![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)